Tenivastatin

Descripción

The Role of Simvastatin (B1681759) Acid as an Active Pharmaceutical Metabolite in Research

Simvastatin acid is recognized as the principal active metabolite responsible for inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis wikipedia.orgciteab.comciteab.comnih.govnih.gov. This competitive inhibition leads to a cascade of events within the liver, the primary site of action. Specifically, it decreases hepatic cholesterol concentrations, which in turn stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors. This process enhances the liver's uptake of LDL from the bloodstream, thereby reducing plasma LDL and very-low-density lipoprotein (VLDL) levels wikipedia.org.

The conversion of the inactive lactone prodrug simvastatin to its active β-hydroxy acid form occurs primarily in the liver and intestine through hydrolysis catalyzed by esterases, including carboxylesterase (CES) and paraoxonase (PON) citeab.comresearchgate.net. This biotransformation is a key determinant of simvastatin's systemic bioavailability, which is notably low (estimated at less than 5% of an oral dose reaching general circulation as active inhibitors) due to extensive first-pass metabolism wikipedia.org.

Further research has elucidated the metabolic fate of simvastatin acid itself. In human liver microsomes, SVA undergoes oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5, with a minor contribution from CYP2C8 nih.gov. This process yields three major oxidative products: the 3',5'-dihydrodiol, 3'-hydroxy, and 6'-exomethylene metabolites of SVA nih.gov. The kinetic parameters for the formation of these metabolites have been characterized, as shown in Table 1.

Table 1: Oxidative Metabolism of Simvastatin Acid (SVA) in Human Liver Microsomes nih.gov

| Metabolite | Km Range (µM) | Vmax Range (nmol min⁻¹ mg⁻¹ protein) | Primary CYP Isoforms |

| M1 (3',5'-dihydrodiol SVA) | 50-80 | 0.6-1.9 | CYP3A4/5, CYP2C8 (minor) |

| M2 (3'-hydroxy SVA) | 50-80 | 0.6-1.9 | CYP3A4/5, CYP2C8 (minor) |

| M3 (6'-exomethylene SVA) | 50-80 | 0.6-1.9 | CYP3A4/5, CYP2C8 (minor) |

Pharmacokinetic studies have also investigated the complex absorption kinetics of simvastatin and the reversible interconversion between simvastatin and simvastatin acid. For instance, a study involving healthy Chinese volunteers provided specific pharmacokinetic parameters for simvastatin in plasma, as detailed in Table 2.

Table 2: Pharmacokinetic Parameters of Simvastatin (Prodrug) in Healthy Chinese Volunteers wikipedia.org

| Parameter | Value | Unit |

| Tmax | 1.44 | hours |

| Cmax | 9.83 | µg/L |

| t1/2 | 4.85 | hours |

| AUC | 40.32 | µg·h/L |

Beyond its direct role in cholesterol synthesis inhibition, research has explored other biological effects of simvastatin, which are often attributed to its active acid form. These include potential influences on mitochondrial membrane potential, although simvastatin lactone has shown a more potent inhibitory effect in this regard compared to simvastatin acid.

Historical Context of Simvastatin Acid Discovery and Research Trajectory

The genesis of statin research, which ultimately led to the discovery and understanding of simvastatin acid, began with the pioneering work of Akira Endo in the early 1970s citeab.com. Inspired by the discovery of penicillin, Endo embarked on a systematic screening of fungal extracts, hypothesizing that fungi might produce substances capable of inhibiting HMG-CoA reductase, an enzyme identified as a rate-limiting step in cholesterol production.

This extensive screening effort led to the isolation of compactin (also known as mevastatin) from Penicillium citrinum in 1973, marking the first discovery of a natural HMG-CoA reductase inhibitor. Following this, lovastatin (B1675250) (initially reported as monacolin K or mevinolin) was discovered from Monascus ruber and Aspergillus terreus.

Simvastatin itself is not a direct natural product but a semi-synthetic derivative of lovastatin researchgate.net. It was developed through the synthetic modification of lovastatin by introducing a second methyl group, and was initially designated MK-733. The development of simvastatin was a strategic move to create a more potent HMG-CoA reductase inhibitor.

Table 3: Key Outcomes from the Scandinavian Simvastatin Survival Study (4S)

| Outcome | Reduction (%) |

| Overall Mortality | 30 / 42 (CVD-related) |

| Coronary Death | 42 |

| Major Coronary Events | 34 |

| Revascularization Procedures | 37 |

| Total Blood Cholesterol | 25 |

| LDL-Cholesterol | 35 |

Further reinforcing these findings, the Heart Protection Study (HPS) in 2002, a large-scale trial in the UK, confirmed the beneficial effects of simvastatin in high-risk individuals, including those with pre-existing vascular disease or diabetes, even when their LDL cholesterol levels were relatively low citeab.comnih.gov. The ongoing research trajectory continues to explore the intricate pharmacokinetics, metabolism, and broader pleiotropic effects of simvastatin and its active metabolite, simvastatin acid, contributing to a deeper scientific understanding of this important compound nih.govresearchgate.net.

Structure

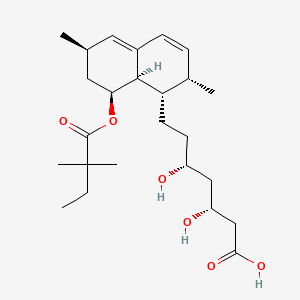

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLXKKNPFMNSFA-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880249 | |

| Record name | Simvastatin carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121009-77-6 | |

| Record name | Tenivastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simvastatin carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Simvastatin Acid Action

Enzyme Inhibition Kinetics and Binding Dynamics of Simvastatin (B1681759) Acid to HMG-CoA Reductase

The principal molecular target of simvastatin acid is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.govpatsnap.comdroracle.ai The interaction between simvastatin acid and this enzyme has been extensively studied to elucidate the kinetics and dynamics of its potent inhibitory effects.

Simvastatin acid functions as a competitive inhibitor of HMG-CoA reductase. patsnap.commdpi.comnih.gov Its molecular structure, particularly the modified hydroxyglutaric acid portion, bears a strong resemblance to the endogenous substrate, HMG-CoA. mdpi.com This structural similarity allows simvastatin acid to bind to the active site of the HMG-CoA reductase enzyme, directly competing with the HMG-CoA substrate. droracle.aihelsinki.fiyoutube.com By occupying the active site, simvastatin acid effectively blocks the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol. patsnap.comyoutube.com

The inhibitory potency of simvastatin acid against HMG-CoA reductase has been quantified through various in vitro assays, which determine its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a measure of the drug concentration required to reduce the enzyme's activity by 50%. Simvastatin acid is recognized as a highly potent inhibitor, with reported Ki values in the nanomolar range, specifically around 0.1-0.2 nM in cell-free assays. selleckchem.com Experimental comparisons with other statins have consistently demonstrated its strong inhibitory capacity. helsinki.fi For instance, in one study, the IC50 value for simvastatin acid was determined to be in the range of 3-20 nM. helsinki.fi In specific cancer cell lines, the IC50 for inhibiting cell proliferation, an indirect measure of the pathway's disruption, has been observed at micromolar concentrations, such as approximately 10 µM and 8 µM for Hey and SKOV3 ovarian cancer cells, respectively, and 15 µM and 17 µM for ECC-1 and Ishikawa endometrial cancer cells. nih.govnih.gov

| Compound | Inhibitory Value | Assay Type | Source |

|---|---|---|---|

| Simvastatin acid | 0.1-0.2 nM (Ki) | Cell-free enzyme assay | selleckchem.com |

| Simvastatin acid | 3-20 nM (IC50) | HMG-CoA Reductase Inhibition Assay | helsinki.fi |

| Simvastatin (in Hey cells) | ~10 µM (IC50) | Cell Proliferation Assay | nih.gov |

| Simvastatin (in SKOV3 cells) | ~8 µM (IC50) | Cell Proliferation Assay | nih.gov |

Modulation of the Mevalonate Pathway by Simvastatin Acid

By inhibiting the foundational enzyme HMG-CoA reductase, simvastatin acid orchestrates a comprehensive modulation of the entire mevalonate pathway. nih.govresearchgate.net This pathway is crucial for synthesizing not only cholesterol but also a variety of non-sterol isoprenoids essential for fundamental cellular functions. consensus.appresearchgate.net

The direct consequence of HMG-CoA reductase inhibition by simvastatin acid is the disruption of endogenous cholesterol synthesis. karger.comnih.gov By preventing the formation of mevalonic acid, the precursor for cholesterol, simvastatin acid effectively reduces the intracellular pool of cholesterol. patsnap.comnih.govnih.gov This reduction in hepatic cholesterol synthesis leads to a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. patsnap.commdpi.com Studies have confirmed that treatment with simvastatin significantly lowers plasma lathosterol (B1674540) levels, a biomarker for whole-body cholesterol synthesis, thereby reducing both plasma and biliary cholesterol concentrations. nih.govresearchgate.net

Beyond cholesterol, the mevalonate pathway is responsible for producing critical non-sterol isoprenoid intermediates. researchgate.net The inhibition of HMG-CoA reductase by simvastatin acid also depletes the cellular supply of these molecules, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.govnih.gov These isoprenoid intermediates are vital for a post-translational modification process known as protein prenylation. nih.gov Prenylation involves the covalent attachment of FPP or GGPP to various proteins, which is essential for their proper membrane localization and biological function. researchgate.netnih.gov

Cellular Signaling Cascades Influenced by Simvastatin Acid

The depletion of isoprenoid intermediates, specifically FPP and GGPP, has significant ramifications for cellular signaling. nih.gov Many of the proteins that undergo prenylation are small GTP-binding proteins, such as those in the Ras, Rho, and Rac families, which act as molecular switches in a multitude of cellular signaling cascades. nih.govnih.gov

By inhibiting the synthesis of FPP and GGPP, simvastatin acid prevents the proper prenylation and subsequent function of these key signaling proteins. researchgate.netnih.gov For example, the inhibition of Rho isoprenylation can affect the regulation of the actin cytoskeleton and focal adhesion complexes. nih.govdovepress.com Disruption of Ras and Rac signaling can influence pathways involved in cell proliferation, differentiation, survival, and apoptosis. nih.govnih.gov Research has shown that simvastatin-induced effects on cell growth and apoptosis are linked to the inhibition of signaling pathways such as the MAPK and PI3K/Akt/mTOR pathways, which are regulated by these small GTPases. nih.govmdpi.com The impact on these signaling cascades is a direct consequence of depleting the isoprenoids necessary for the function of upstream regulatory proteins. nih.govnih.gov

Small GTPase (Rho, Rac, Cdc42) Signaling Modulation

Simvastatin acid significantly impacts the signaling of small GTPases, particularly members of the Rho family, including RhoA, Rac1, and Cdc42. ahajournals.org These proteins are critical regulators of various cellular processes, and their activity is dependent on post-translational modification by isoprenoids, products of the mevalonate pathway that simvastatin inhibits.

Research indicates that simvastatin treatment leads to an increase in the unprenylated forms of RhoA, Rac1, and Cdc42, resulting in their translocation from the cell membrane to the cytosol. nih.govnih.govresearchgate.net While this would be expected to inactivate these proteins, studies have surprisingly shown that simvastatin can also promote the GTP-loading of RhoA, Rac1, and Cdc42 in the cytosol, which is a marker of their activation. nih.govnih.gov This non-canonical activation of cytosolic GTPases appears to be a key mechanism in mediating some of simvastatin's effects. nih.gov

The functional consequences of this modulation are cell-type dependent. For instance, in some cancer cells, the activation of cytosolic RhoA and Rac1 is linked to the induction of apoptosis. nih.gov Conversely, in endothelial cells, simvastatin's dual inhibition of membrane-bound RhoA and Rac1, alongside the activation of cytosolic Rac1, contributes to the protection of the endothelial barrier. nih.gov While RhoA and Rac1 have been identified as crucial mediators of simvastatin's effects, the role of Cdc42 appears to be less significant in certain contexts, such as endothelial barrier regulation. nih.gov

Table 1: Effects of Simvastatin Acid on Small GTPases

| GTPase | Effect of Simvastatin Acid | Cellular Localization | Functional Outcome (Example) |

|---|---|---|---|

| RhoA | Increased unprenylated form, Increased GTP-loading (activation) | Cytosolic | Induction of apoptosis in cancer cells nih.gov, Endothelial barrier protection nih.gov |

| Rac1 | Increased unprenylated form, Increased GTP-loading (activation) | Cytosolic | Induction of apoptosis in cancer cells nih.gov, Endothelial barrier protection nih.gov |

| Cdc42 | Increased unprenylated form, Increased GTP-loading (activation) | Cytosolic | Less apparent role in mediating simvastatin-induced cell death or endothelial barrier protection nih.govnih.gov |

AMPK Activation Pathways

Simvastatin acid is a known activator of 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that regulates metabolism. nih.gov This activation is a key component of simvastatin's pleiotropic effects, independent of its cholesterol-lowering action. mdpi.com

The activation of AMPK by simvastatin occurs through the phosphorylation of its catalytic α-subunit at threonine-172. ahajournals.org Studies have shown that various statins, including simvastatin, can induce this phosphorylation in a time- and dose-dependent manner in different cell types. mdpi.comahajournals.org

Once activated, AMPK can phosphorylate a range of downstream targets, leading to various physiological effects. One important target is endothelial nitric oxide synthase (eNOS). nih.gov Simvastatin-induced AMPK activation leads to the phosphorylation and activation of eNOS, resulting in increased production of nitric oxide (NO), which has vasodilatory and anti-inflammatory properties. mdpi.comahajournals.org This AMPK-mediated activation of eNOS provides a novel explanation for some of the cardiovascular benefits of statins. ahajournals.org Furthermore, simvastatin-mediated AMPK activation has been linked to the induction of histone acetylation and the inhibition of tumor cell proliferation. researchgate.netnih.gov

Table 2: Downstream Effects of Simvastatin Acid-Mediated AMPK Activation

| Downstream Target | Effect of AMPK Activation | Consequence |

|---|---|---|

| Endothelial Nitric Oxide Synthase (eNOS) | Phosphorylation and activation | Increased nitric oxide (NO) production, vasodilation nih.govmdpi.comahajournals.org |

| Histone Acetyltransferases | Induction of histone acetylation | Altered gene expression, potential anti-cancer effects researchgate.net |

| Hypoxia-inducible factor 1-alpha (HIF-1α) | Inhibition | Reduced pro-angiogenic factor expression in tumors nih.gov |

Akt-dependent and Akt-independent Mechanisms

Simvastatin acid has been shown to rapidly activate the protein kinase Akt (also known as protein kinase B or PKB) in endothelial cells. nih.gov This activation represents a significant mechanism for the vascular protective effects of statins. nih.govahajournals.org

The activation of Akt by simvastatin leads to the phosphorylation of downstream targets, most notably eNOS. nih.gov Phosphorylation of eNOS by Akt enhances its activity, leading to increased NO production, which contributes to improved endothelial function. nih.govahajournals.org In addition to its effects on eNOS, Akt activation by simvastatin promotes endothelial cell survival by inhibiting apoptosis. nih.gov

While the Akt-dependent pathway is a well-established mechanism of simvastatin action, it is important to note that simvastatin also exerts effects through Akt-independent pathways. For example, the upregulation of eNOS expression through the inhibition of RhoA geranylgeranylation is considered an Akt-independent mechanism. ahajournals.org Furthermore, in some contexts, simvastatin has been shown to activate eNOS and modulate arterial resistance via AMPK activation without affecting Akt expression, highlighting a distinct Akt-independent signaling route. nih.gov

Table 3: Akt-dependent and -independent Mechanisms of Simvastatin Acid

| Mechanism | Signaling Pathway | Key Downstream Effect |

|---|---|---|

| Akt-dependent | PI3K/Akt pathway activation | eNOS phosphorylation and activation, Inhibition of apoptosis nih.govahajournals.org |

| Akt-independent | Inhibition of RhoA geranylgeranylation | Upregulation of eNOS expression ahajournals.org |

| Akt-independent | AMPK activation | eNOS phosphorylation and activation nih.gov |

NF-κB Pathway Interactions

Simvastatin acid can modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and apoptosis. nih.govnih.gov The interaction of simvastatin with this pathway is complex and can lead to both neuroprotective and anti-inflammatory effects.

In the context of ischemic stroke, simvastatin has been shown to exert neuroprotective effects by modulating the composition of NF-κB dimers. nih.govnih.gov Specifically, simvastatin treatment was associated with a decrease in the nuclear levels of the pro-apoptotic RelA (p65) subunit and a transient increase in the anti-apoptotic c-Rel subunit. nih.gov This shift in NF-κB subunit composition leads to the downregulation of pro-apoptotic genes like Noxa and Puma, contributing to a reduction in infarct size and improved motor function. nih.govnih.gov

The inhibitory effect of simvastatin on the NF-κB pathway is a key component of its anti-inflammatory properties. researchgate.net By inhibiting NF-κB activity, simvastatin can reduce the expression of various pro-inflammatory genes, contributing to its beneficial effects in inflammatory conditions. researchgate.net

Table 4: Effects of Simvastatin Acid on the NF-κB Pathway in an Ischemic Stroke Model

| NF-κB Subunit / Target Gene | Effect of Simvastatin Treatment | Functional Outcome |

|---|---|---|

| RelA (p65) | Decreased nuclear levels | Reduced pro-apoptotic signaling nih.gov |

| c-Rel | Transient increase in nuclear levels | Enhanced anti-apoptotic signaling nih.gov |

| ***Noxa* (pro-apoptotic gene)** | Downregulation of expression | Neuroprotection nih.gov |

| ***Puma* (pro-apoptotic gene)** | Downregulation of expression | Neuroprotection nih.gov |

Pharmacokinetic and Pharmacodynamic Research of Simvastatin Acid

Metabolic Pathways and Enzyme Systems Governing Simvastatin (B1681759) Acid Disposition

Simvastatin acid undergoes extensive metabolism primarily in the liver. This metabolism is crucial for its disposition and involves various enzyme systems drugbank.comnih.gov.

Cytochrome P450 (CYP3A4, CYP2C8) Mediated Metabolism

The oxidative metabolism of simvastatin acid is predominantly mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, with a lesser contribution from CYP2C8 jst.go.jpdrugbank.comnih.govnih.govpharmgkb.org. Studies using human liver microsomes and recombinant CYP enzymes have shown that CYP3A4 is the most active isoform in catalyzing the formation of simvastatin acid metabolites nih.govpharmgkb.org. CYP3A5 also contributes to this metabolism, while CYP2C8 plays a minor role, accounting for less than 20% of the metabolism nih.govpharmgkb.org. Other CYP isoforms, such as CYP2D6, CYP2C19, CYP2C9, CYP2A6, and CYP1A2, are not significantly involved in the hepatic metabolism of simvastatin acid nih.govpharmgkb.org.

Phase-I Metabolite Identification and Characterization

Simvastatin acid undergoes oxidative metabolism to produce several phase-I metabolites. In vitro studies using human liver microsomes have identified three major oxidative products of simvastatin acid nih.govpharmgkb.org. These include exomethylene simvastatin acid, monohydroxy simvastatin acid, and dihydrodiol simvastatin acid mdpi.com. The major active metabolites of simvastatin, including its β-hydroxyacid form, also encompass 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives drugbank.come-lactancia.org. These metabolites exhibit HMG-CoA reductase inhibitory properties jst.go.jp.

Genetic Determinants of Simvastatin Acid Pharmacokinetics

Genetic variations in drug-metabolizing enzymes and transporters significantly influence the pharmacokinetics of simvastatin acid, leading to interindividual variability in exposure tandfonline.comnih.govresearchgate.net.

SLCO1B1 Polymorphism Impact on Exposure

The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial hepatic uptake transporter for simvastatin acid pharmgkb.orgnih.govnih.govtandfonline.com. Polymorphisms in SLCO1B1 markedly affect the pharmacokinetics of active simvastatin acid pharmgkb.orgpharmgkb.org. The SLCO1B1 c.521T>C (rs4149056) single nucleotide variation is particularly significant, showing a strong association with increased exposure to simvastatin acid pharmgkb.orgtandfonline.comnih.govresearchgate.netnih.gov. For instance, individuals with the SLCO1B1 c.521T>C variant can experience an approximate 40% increase in simvastatin acid exposure tandfonline.compharmgkb.orgnih.gov. The CC genotype of rs4149056 is associated with increased simvastatin acid concentrations compared to CT + TT genotypes, with one study reporting a 171% increase in AUC for CC individuals pharmgkb.orgpharmgkb.org. Conversely, other SLCO1B1 variants like c.463C>A (rs11045819) and c.1929A>C (rs34671512) have been associated with decreased simvastatin acid AUC nih.govnih.gov.

Here is a summary of the impact of SLCO1B1 genotypes on simvastatin acid exposure:

| SLCO1B1 Genotype (rs4149056) | Impact on Simvastatin Acid Exposure (AUC) | Reference |

| T/T (Normal Function) | Baseline | tandfonline.compharmgkb.orgpharmgkb.org |

| T/C | ~40% increase | tandfonline.compharmgkb.orgnih.gov |

| C/C | Increased; up to 171% increase | pharmgkb.orgpharmgkb.org |

| c.463C>A (rs11045819) | Decreased | nih.govnih.gov |

| c.1929A>C (rs34671512) | Decreased | nih.govnih.gov |

CYP3A5 and ABCB1 Genotype Influences

While CYP3A4 is a primary metabolizer, polymorphisms in the CYP3A5 gene have been shown to affect the disposition of simvastatin, contributing to interindividual variability in its pharmacokinetics drugbank.com. Intermediate CYP3A4 metabolizers, carrying variants like CYP3A42 or CYP3A422 (rs35599367), have shown an 87% larger simvastatin acid AUC compared to normal metabolizers nih.govnih.govresearchgate.net. The CYP3A53 (rs776746) splice site variant, which leads to a loss-of-function for CYP3A5, may also elevate simvastatin concentrations nih.govingentaconnect.com.

Regarding the ATP Binding Cassette Subfamily B Member 1 (ABCB1) gene, which encodes the P-glycoprotein (P-gp) efflux transporter, studies have presented conflicting results regarding its influence on simvastatin acid pharmacokinetics pharmgkb.orgtandfonline.comtandfonline.comresearchgate.net. Some research indicates that ABCB1 gene variants (e.g., c.1236C>T, c.2677G>T/A, and c.3435C>T) show no significant influence on exposure to simvastatin or simvastatin acid tandfonline.comtandfonline.comnih.gov. However, other reports suggest that the efflux of simvastatin acid might be mediated by the P-gp transporter researchgate.net.

Pharmacodynamic Responses to Simvastatin Acid Exposure

Simvastatin acid exerts its pharmacodynamic effects primarily by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis pharmgkb.orgnih.govmdpi.comnih.govresearchgate.net. This inhibition leads to a decrease in intracellular cholesterol concentration, which in turn induces the expression of LDL receptors on the surface of hepatocytes e-lactancia.org. Increased LDL receptor expression results in enhanced extraction of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby decreasing circulating LDL-C concentrations e-lactancia.org.

Beyond its primary role in cholesterol reduction, simvastatin acid and statins, in general, exhibit pleiotropic effects. These include beneficial impacts on other lipid parameters, such as increasing high-density lipoprotein cholesterol (HDL-C) concentrations and decreasing triglyceride levels e-lactancia.org. The pleiotropic properties are also attributed to the inhibition of nonsteroidal isoprenoid compound synthesis, which can lead to improvements in endothelial cell function, modulation of inflammatory responses, and reduction of smooth muscle cell proliferation and cholesterol accumulation e-lactancia.orgnih.gov.

Pharmacokinetic-pharmacodynamic (PK-PD) models have been developed to predict the relationship between simvastatin acid exposure and LDL-C reduction. A simple linear PK model coupled with a turnover model for LDL-C levels has successfully predicted the dose-response relationship of simvastatin in patients with hyperlipidemia, aligning closely with published data nih.gov.

Lipoprotein Receptor Regulation (e.g., LDLR upregulation)

The primary mechanism by which Simvastatin acid lowers plasma LDL-C involves the upregulation of hepatic low-density lipoprotein (LDL) receptors (LDLR) drugbank.comnih.govtandfonline.comnih.gov. This process is initiated by the inhibition of HMG-CoA reductase, which leads to a decrease in intracellular cholesterol concentrations within liver cells tandfonline.comnih.gov. In response to this cholesterol depletion, hepatocytes increase the expression of LDLR to enhance the uptake of circulating LDL particles, thereby maintaining cellular cholesterol homeostasis drugbank.comtandfonline.comnih.gov.

The upregulation of hepatic LDLR is largely mediated by the increased processing and activation of sterol regulatory element-binding protein 2 (SREBP-2), a key transcriptional activator in cholesterol metabolism tandfonline.comnih.govbioscientifica.com. Simvastatin acid's inhibition of cholesterol synthesis triggers the SREBP2 pathway, leading to increased transcription of the LDLR gene nih.govbioscientifica.com.

Impact on Plasma Lipid Profiles (LDL, VLDL, HDL, Triglycerides)

Simvastatin acid significantly impacts the plasma lipid profile by reducing levels of atherogenic lipoproteins and triglycerides while often increasing high-density lipoprotein cholesterol (HDL-C).

Low-Density Lipoprotein Cholesterol (LDL-C): A hallmark effect of Simvastatin acid is a substantial reduction in LDL-C levels drugbank.comnih.govnih.govhres.caresearchgate.netthieme-connect.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgahajournals.orgahajournals.org. This reduction is achieved through a dual mechanism: a decrease in very low-density lipoprotein (VLDL) cholesterol concentration and an increase in the catabolism of LDL-C due to enhanced LDLR activity hres.ca. Studies have shown significant percentage reductions in LDL-C. For example, treatment with simvastatin alone has been observed to lead to a mean reduction of 36% in LDL-C from baseline nih.gov.

Table 1: Impact of Simvastatin on LDL-C Reduction

| Treatment | Mean % Reduction in LDL-C (95% CI) | Source |

| Simvastatin alone | -36% (-27, -46) | nih.gov |

Triglycerides: Simvastatin acid consistently reduces plasma triglyceride levels hres.caresearchgate.netthieme-connect.comfrontiersin.orgahajournals.orgmdpi.com. This effect is observed across various studies, with significant reductions reported researchgate.netthieme-connect.comahajournals.org.

High-Density Lipoprotein Cholesterol (HDL-C): Simvastatin acid generally leads to an increase in total HDL-C drugbank.comhres.caresearchgate.netthieme-connect.com. While this increase is a beneficial effect, some studies indicate that the magnitude can be modest and may not always reach statistical significance in all patient groups, such as in certain male cohorts thieme-connect.comahajournals.orgnih.gov. However, the percentage increase in HDL-C tends to be more pronounced in patients with lower baseline HDL-C levels nih.gov.

Apolipoprotein B (ApoB): Treatment with Simvastatin acid also results in a substantial decrease in apolipoprotein B (ApoB) levels hres.ca. Since each LDL particle contains one molecule of ApoB, this reduction strongly suggests a decrease in the concentration of circulating LDL particles hres.ca.

Comparative studies highlight the efficacy of Simvastatin in modulating lipid profiles. For instance, in a comparison with other statins, simvastatin demonstrated significant reductions in both LDL-C and triglycerides.

Table 2: Comparative Lipid-Lowering Effects of Statins

| Statin | Mean % Reduction in LDL-C | Median % Reduction in Triglycerides | Source |

| Simvastatin | 29% | 26% | ahajournals.org |

| Atorvastatin (B1662188) | 32% | 24% | ahajournals.org |

| Pravastatin | 21% | 9% (non-significant) | ahajournals.org |

Molecular and Cellular Pharmacology of Simvastatin Acid

Target Enzyme Interactions and Structure-Activity Relationship Research

Simvastatin (B1681759) acid's inhibitory action on HMGR is characterized by high affinity and specificity, critical for its therapeutic effects.

Active Site Binding and Conformational Changes

Simvastatin acid competitively inhibits HMGR by binding to the enzyme's active site, effectively displacing the natural substrate, HMG-CoA. The binding affinity of simvastatin acid for HMGR is significantly higher than that of HMG-CoA, with inhibition constant (K_i) values in the nanomolar range (e.g., 0.1–2.3 nM) compared to HMG-CoA's micromolar Michaelis constant (K_m) of approximately 4 µM. This substantial difference in affinity allows simvastatin acid to outcompete HMG-CoA for binding.

The distinctive molecular architecture of simvastatin acid facilitates its precise engagement with the catalytic site of HMGR. The presence of hydroxyl groups within its structure enhances solubility and promotes strong hydrogen bonding interactions with key residues in the enzyme's active site. Specifically, the HMG-like moiety of simvastatin acid occupies the HMG binding pocket, forming polar interactions with residues located in the cis-loop region of the enzyme, such as Ser684, Asp690, Lys691, Lys692, and Gln559. Hydrophobic interactions, involving residues like Leu562, Val683, Leu853, Ala856, and Leu857, contribute to the tight binding of the statin's hydrophobic ring structures.

Upon binding, statins, including simvastatin acid, induce conformational changes in the HMGR enzyme, which are crucial for reducing its catalytic activity. X-ray crystallographic studies have revealed that flexible helices within the enzyme's catalytic domain move, exposing a binding site that accommodates the hydrophobic groups of statins. This conformational adaptability of HMGR to the inhibitor contributes to the optimized inhibition efficiency of simvastatin acid.

Table 1: Binding Affinities of Simvastatin Acid and HMG-CoA to HMG-CoA Reductase

| Compound | Binding Parameter | Value | Reference |

| Simvastatin Acid | K_i | 0.1–2.3 nM | |

| HMG-CoA | K_m | 4 µM |

Stereochemistry of Inhibitory Binding

The inhibitory activity of statins, including simvastatin acid, is highly dependent on their stereochemistry. HMGR is a stereoselective enzyme, requiring its inhibitors to possess a specific 3R,5R stereochemistry on their dihydroxyheptanoic acid pharmacophore for effective binding and inhibition. This specific stereochemical configuration mimics the tetrahedral transition state intermediate (mevaldyl-CoA) of the HMG-CoA reductase reaction, allowing simvastatin acid to act as a "false substrate" and competitively block the enzyme. Simvastatin is classified as a Type I statin, which is characterized by a chiral decalin ring structure that contributes to its binding interactions. The precise orientation and bonding interactions formed between this specific stereochemical configuration of simvastatin acid and the HMGR enzyme are fundamental to its potent inhibitory action.

Impact on Isoprenoid Biosynthesis and Protein Modification

The inhibition of HMG-CoA reductase by simvastatin acid extends beyond cholesterol synthesis, significantly impacting the production of isoprenoid intermediates, which are crucial for the post-translational modification of various proteins. This broader effect contributes to the pleiotropic actions of statins.

Inhibition of Protein Farnesylation and Geranylgeranylation

Simvastatin acid, by blocking the mevalonate (B85504) pathway, reduces the cellular pools of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential lipid attachments for the post-translational modification of numerous proteins, a process known as prenylation. Specifically, FPP is required for farnesylation, and GGPP is required for geranylgeranylation.

The inhibition of protein prenylation, particularly geranylgeranylation, is a key mechanism underlying many of simvastatin acid's cholesterol-independent effects. Studies have shown that simvastatin acid's inhibitory effects on cellular processes can often be reversed by the addition of exogenous mevalonate or GGPP, but not always by FPP or cholesterol, indicating the critical role of geranylgeranylation inhibition. For instance, simvastatin's ability to induce apoptosis in certain cancer cells is reversed by GGPP. Similarly, its effects on B cell activation are linked to inhibition of protein geranylgeranylation.

Effects on Small GTPase Activity and Function

Small GTPases, such as Ras, Rho, Rac, and Cdc42, are critical signaling molecules involved in diverse cellular functions including proliferation, differentiation, cell survival, migration, and cytoskeletal organization. Their proper function often depends on post-translational prenylation, which facilitates their membrane localization and activation.

Simvastatin acid's inhibition of isoprenoid synthesis directly impacts the activity and function of these small GTPases.

Rho GTPases (e.g., RhoA, RhoB): Simvastatin acid primarily inhibits the geranylgeranylation of Rho GTPases, which prevents their proper membrane localization and activation. This inhibition leads to a decrease in RhoA activity and its downstream signaling, which is implicated in processes like actomyosin (B1167339) contraction, stress fiber formation, and cell proliferation. For example, simvastatin attenuates high glucose-induced proliferation of mesangial cells by repressing Rho GTPase/p21 signaling. It also disrupts the cytoskeleton and inhibits the metastatic invasion of cancer cells by affecting RhoA. Paradoxically, some studies have reported that simvastatin can increase the cellular levels of activated RhoA by reducing its binding to Rho guanine (B1146940) nucleotide dissociation inhibitor (RhoGDIα), a negative regulator of Rho GTPases, suggesting complex regulatory mechanisms.

Rac GTPases (e.g., Rac1): While the recognized inhibition of the prenylation pathway by statins would predict Rac inhibition, the effects of simvastatin acid on Rac activity can be complex and context-dependent. Some studies report increased Rac-GTP in endothelial cells after prolonged simvastatin treatment, suggesting paradoxical activation, even though localized inhibition at the cell periphery via geranylgeranylation inhibition might occur. Simvastatin has been shown to inhibit Rac1 activation, which requires Rac1 proteins to be translocated via geranylgeranylation. This inhibition can contribute to enhanced endothelial barrier function and reduced superoxide (B77818) production. Simvastatin's effect on autophagy in coronary arterial myocytes is also associated with its inhibitory action on Rac1-GTPase, leading to inhibition of the mTOR signaling pathway.

Ras GTPases: Simvastatin acid can decrease the amount of prenylated Ras and GTP-bound Ras, although the susceptibility varies among cell lines. This reduction in Ras activation contributes to the cytotoxic effects of simvastatin in various tumor cells.

The disruption of small GTPase activity by simvastatin acid profoundly influences various cellular events, contributing to its diverse pharmacological effects, including anti-inflammatory, anti-proliferative, and anti-thrombotic properties.

Regulation of Gene Expression by Simvastatin Acid

Simvastatin acid influences gene expression through several mechanisms, often linked to its primary action on the mevalonate pathway and its downstream effects on isoprenoid synthesis and protein prenylation.

One significant mechanism involves the sterol regulatory element-binding proteins (SREBPs) . SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. While statins primarily inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis, this reduction can lead to an upregulation of SREBP-2. SREBP-2, in turn, restores cellular cholesterol levels and can upregulate the expression of genes like the LDL receptor (LDLR) and paraoxonase-1 (PON1), an antioxidant enzyme. Simvastatin has been shown to upregulate the activity of the PON1 gene promoter in a dose-dependent manner, an effect reversible by mevalonate, suggesting SREBP-2 involvement.

Beyond cholesterol metabolism, simvastatin acid also modulates the expression of genes related to inflammation, cell proliferation, and differentiation, often through its impact on small GTPases and associated signaling pathways.

Anti-inflammatory Gene Modulation: Simvastatin acid exhibits strong anti-inflammatory effects by downregulating the expression of numerous pro-inflammatory genes in various cell types, including macrophages and endothelial cells. This includes chemokines (e.g., MCP-1, MIP-1α), members of the TNF superfamily, interleukin receptors, and adhesion molecules (e.g., VCAM-1, ICAM-3, tissue factor).

Transcription Factor Regulation: Simvastatin acid modulates the activity of key inflammatory transcription factors. It has been shown to inhibit the binding of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) to their DNA consensus oligonucleotides. This inhibition can involve the upregulation of IκB-α protein levels (an inhibitor of NF-κB) and a decrease in c-Jun mRNA expression. Conversely, simvastatin upregulates the atheroprotective transcription factor Kruppel-like factor 2 (KLF-2) in macrophages, which can mimic the anti-inflammatory effects on genes like MCP-1 and tissue factor.

Cytoskeletal Gene Expression: Simvastatin acid induces robust alterations in the expression of cytoskeletal proteins and signaling genes. For example, in human pulmonary artery endothelial cells, simvastatin significantly upregulates integrin β4 and thrombomodulin, while downregulating caldesmon and PAR-1. These changes in gene expression contribute to simvastatin's ability to protect endothelial barrier function and influence cytoskeletal rearrangement.

Other Gene Targets: Simvastatin has also been observed to affect the expression of genes involved in lipid metabolism (e.g., HMGCS1, HMGCR, AGPAT2, PPAP2A) in a compensatory manner due to cholesterol depletion. It can also regulate the expression of the tumor suppressor PTEN, potentially through PPARγ protein activity, independently of SREBP. Furthermore, simvastatin can reduce the expression of genes related to cell proliferation (e.g., cyclin D1, cyclooxygenase-2), cell survival (e.g., Bcl-2, Bcl-xL), invasion (e.g., matrix metalloproteinase-9), and angiogenesis (e.g., vascular endothelial growth factor).

These diverse effects on gene expression highlight simvastatin acid's multifaceted pharmacological profile, extending its therapeutic utility beyond its primary lipid-lowering capabilities.

Sterol Regulatory Element-Binding Proteins (SREBPs) Modulation

Simvastatin acid plays a significant role in modulating Sterol Regulatory Element-Binding Proteins (SREBPs), which are central regulators of lipid homeostasis. Simvastatin treatment has been shown to increase the expression of SREBP-2, a transcription factor that governs genes involved in cholesterol synthesis and the uptake of low-density lipoprotein (LDL) via the LDL receptor (LDLR). researchgate.netmdpi.comnih.gov This upregulation of SREBP-2 facilitates the removal of cholesterol from the bloodstream by increasing LDLR presence on cell membranes. mdpi.com Furthermore, simvastatin can trigger SREBP-2-dependent autophagy, a process that may enhance peroxisome proliferator-activated receptor alpha (PPARα) activity, particularly during fasting states. biorxiv.orgbiorxiv.org

Conversely, some studies indicate that simvastatin can reduce the gene expression of SREBPs, specifically SREBP1, in certain cellular contexts, such as murine melanoma cells, linking this effect to mevalonate pathway regulation. febscongress.orgpreprints.org SREBP-2 has also been demonstrated to bind to and upregulate the activity of gene promoters, such as the paraoxonase 1 (PON1) promoter, often in an interactive manner with other transcription factors like Sp1. ahajournals.orgahajournals.org

Hypoxia Inducible Factor 1 (HIF-1) Expression

The influence of simvastatin acid on Hypoxia Inducible Factor 1 (HIF-1) expression is complex and context-dependent. Simvastatin has been observed to inhibit the expression of the α subunit of HIF-1 (HIF-1α), a crucial regulator of cancer cell metabolism. febscongress.orgpreprints.orgnih.govresearchgate.net This inhibitory effect on HIF-1α has been reported under both hypoxic and normoxic conditions in certain cell lines, although the impact on constitutive expression may vary with concentration. preprints.orgnih.gov

In contrast, in endothelial cells, simvastatin can lead to an increase in both HIF-1α and vascular endothelial growth factor (VEGF) expression. This effect is mechanistically linked to simvastatin's inhibition of RhoA and subsequent promotion of HIF-1α translocation to the nucleus. frontiersin.org Additionally, the effect of simvastatin on HIF-1α can be dose-dependent, with different concentrations potentially leading to either decreased or increased expression in specific cell models, such as Alzheimer's disease cybrid cells. nih.gov

Forkhead Box M1 (FOXM1) Regulation

Simvastatin acid has been shown to regulate the Forkhead Box M1 (FOXM1) transcription factor. Studies indicate that simvastatin can significantly reduce the gene expression of FOXM1. febscongress.orgpreprints.org FOXM1 is recognized for its involvement in mevalonate pathway regulation, tumorigenesis, and glucose metabolism. preprints.org The mevalonate pathway is essential for maintaining the FOXM1-mediated transcriptional program that drives cellular mitosis. nih.govnih.gov Inhibition of HMG-CoA reductase by statins directly contributes to reduced FOXM1 expression. oncotarget.com Furthermore, research suggests that high FOXM1 expression can confer resistance to statins, while conversely, the knockdown of FOXM1 expression can sensitize cells to the effects of simvastatin. nih.gov

Mitochondrial Bioenergetics and Function under Simvastatin Acid Influence

Simvastatin profoundly impairs energy metabolism in primary human muscle cells, leading to a decrease in glycolysis, glycolytic capacity, mitochondrial respiration, and ATP production. nih.govhelsinki.fix-mol.netbioscientifica.com This can induce mitochondrial dysfunction and increase oxidative stress. tandfonline.comresearchgate.netunivpm.it Simvastatin has also been observed to depolarize the inner mitochondrial membrane potential and reduce mitochondrial coupling parameters, including the ADP/O ratio and the respiratory control ratio. researchgate.netunivpm.itworktribe.commdpi.com However, in some contexts, such as senescent vascular smooth muscle cells, simvastatin has been shown to improve mitochondrial function by increasing basal and maximal respiration, ATP-production coupled respiration, and reserve respiratory capacity, mediated through HMG-CoA reductase inhibition. unimi.it

Mitochondrial Enzyme Activity Alterations

Simvastatin acid induces alterations in the activity of several mitochondrial enzymes, particularly those involved in the electron transport chain (ETC). Spectrophotometric enzyme studies have determined a significant inhibition of ETC Complex I and Complex II-III activities following simvastatin treatment in human neuronal cells. tandfonline.comunivpm.it

Table 1: Impact of Simvastatin on Mitochondrial Enzyme Activities in Human Neuronal Cells

| Enzyme Complex | Simvastatin Concentration | Reduction in Activity | Citation |

| Complex I | 1 µM | 50% | tandfonline.comunivpm.it |

| Complex I | 2 µM | 61% | tandfonline.comunivpm.it |

| Complex II-III | 1 µM | 56% | tandfonline.comunivpm.it |

| Complex II-III | 2 µM | 67% | tandfonline.comunivpm.it |

In isolated rat brain mitochondria, simvastatin has been shown to inhibit the activities of Complex I, Complex III, and ATP synthase by approximately 35-40%, while the activity of Complex II remained unchanged. mdpi.com A decrease in neuronal Coenzyme Q10 (CoQ10) content, a crucial component of Complex II-III, is associated with the reduced activity of these enzymes following simvastatin treatment. tandfonline.comresearchgate.netunivpm.it

Impact on ATP Production and Respiration

In pancreatic beta-cells, simvastatin has been shown to inhibit oxidative respiration with an IC50 of approximately 3 µM and impair mitochondrial electron transport chain (mETC) activity (IC50 between 1 and 10 µM), which is expected to compromise ATP production. worktribe.com

Role of Lactone and Acid Forms in Mitochondrial Effects

Simvastatin is typically administered as an inactive lactone prodrug, which is then hydrolyzed in the body to its active β-hydroxy acid form, simvastatin acid. nih.govhelsinki.fix-mol.netbioscientifica.commdpi.comdrugbank.com These two forms exhibit distinct physicochemical properties and cellular entry mechanisms; the lactone form is highly lipophilic and enters cells via passive diffusion, while the acid form is less lipid-soluble and relies on active transport. mdpi.com

Both the lactone and acid forms of simvastatin profoundly impair oxidative glucose metabolism and energy production in human skeletal muscle cells. nih.govhelsinki.fix-mol.netbioscientifica.com However, their specific effects on mitochondrial function can differ. Some studies suggest that lactone-form statins, including simvastatin lactone, are more potent in inducing cytotoxicity and reducing mitochondrial respiration and ATP production compared to their corresponding acid forms. bioscientifica.com Conversely, other research indicates differential acute effects: simvastatin lactone induced marginal, dose-dependent reductions in basal and maximal respiration, whereas simvastatin β-hydroxy acid increased basal respiration, suggesting a potential for respiratory uncoupling. liverpool.ac.uk Specifically, simvastatin lactone has been identified as an inhibitor of Complex I, and to a greater extent, Complex II and III supported respiration, while simvastatin β-hydroxy acid caused global reductions in substrate-driven respiration, particularly at Complex II, highlighting their differential inhibitory potencies. liverpool.ac.uk The lactone form is also known to directly inhibit mitochondrial Complex III. mdpi.com

Table 2: Key Differences in Mitochondrial Effects Between Simvastatin Lactone and Simvastatin Acid

| Feature | Simvastatin Lactone | Simvastatin Acid | Citation |

| Cellular Entry | Passive diffusion (highly lipophilic) | Active transport (poor lipid solubility) | mdpi.com |

| Glucose Metabolism | Impairs oxidative metabolism | Impairs oxidative metabolism | nih.govhelsinki.fix-mol.netbioscientifica.com |

| ATP Production | Reduces ATP production (potentially more potent) | Reduces ATP production | nih.govhelsinki.fix-mol.netbioscientifica.com |

| Respiration | Reduces basal and maximal respiration | Increases basal respiration (suggests uncoupling) | liverpool.ac.uk |

| ETC Inhibition | Inhibits Complex I, II, and III (more potent on II/III) | Global reductions in substrate-driven respiration (esp. Complex II) | mdpi.comliverpool.ac.uk |

Cellular Uptake and Transport Mechanisms of Simvastatin Acid

The cellular uptake of simvastatin acid involves a combination of passive diffusion and active transport processes. This dual mechanism allows the compound to traverse biological membranes and reach its intracellular targets. The lipophilicity of simvastatin acid plays a significant role in its ability to permeate cell membranes.

Passive Diffusion versus Active Transport Mechanisms

Simvastatin acid, characterized by its lipophilic nature with a logP value of 3.79, is considered to primarily enter cells via passive diffusion through the membrane bilayer. researchgate.netmdpi.comnih.gov This mechanism relies on the concentration gradient and the compound's ability to dissolve in the lipid environment of the cell membrane. While passive diffusion is a major route for lipophilic statins, the acid forms of these compounds, including simvastatin acid, also utilize active transport mechanisms for cellular entry. nih.gov Research indicates that the metabolism of simvastatin acid is less influenced by active transport compared to atorvastatin (B1662188) acid, and it exhibits a higher passive permeability. acs.org Studies involving bacterial cells have also shown that simvastatin undergoes bioaccumulation over time, a process that is augmented by the presence of bile acids, suggesting a transport mechanism into these prokaryotic cells. frontiersin.org

Role of Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) are a family of influx transporters that play a crucial role in the hepatic uptake and distribution of various drugs, including statins. Simvastatin acid is a known substrate for OATP1B1 (encoded by the SLCO1B1 gene), a transporter predominantly expressed on the sinusoidal membrane of hepatocytes, facilitating the liver uptake of substrate drugs. pharmgkb.orgnih.govhelsinki.fi

Detailed research has characterized the active uptake of simvastatin acid by OATP1B1, demonstrating a Michaelis-Menten constant (Km) of 2.1 µM. helsinki.fi While OATP1B3 and OATP2B1 also transport other statins, the specific uptake of simvastatin acid has been predominantly observed through OATP1B1. helsinki.fi Furthermore, human OATP3A1, primarily expressed in the heart, has also been identified as a transporter for simvastatin acid. Studies in HEK293 cells transfected with the OATP3A1 gene revealed a Km of 0.017 ± 0.002 µM and a Vmax of 0.995 ± 0.027 fmol/min/105 cells for simvastatin acid uptake. nih.gov This uptake by OATP3A1 was found to be pH-dependent, with more efficient transport observed at pH 5.5. nih.gov

Genetic variations, such as the c.521T>C single nucleotide polymorphism (SNP) in the SLCO1B1 gene, can significantly impair the function of OATP1B1, leading to reduced hepatic uptake of simvastatin acid and consequently increased plasma concentrations. nih.govgbcbiotech.com This transporter-mediated uptake is also susceptible to drug-drug interactions; for instance, co-administration with OATP1B1 inhibitors like cyclosporine can elevate simvastatin acid plasma levels. pharmgkb.orgnih.gov

Table 1: Kinetic Parameters for Simvastatin Acid Uptake by OATPs

| Transporter | Tissue Expression | Km (µM) | Vmax (fmol/min/105 cells) | Reference |

| OATP1B1 | Liver | 2.1 | Not specified | helsinki.fi |

| OATP3A1 | Heart | 0.017 ± 0.002 | 0.995 ± 0.027 | nih.gov |

Nanoparticle-Mediated Cellular Internalization Efficacy

Nanoparticle-based drug delivery systems have emerged as a promising strategy to enhance the cellular internalization and therapeutic efficacy of simvastatin. Simvastatin nanoparticles (SV-NPs) have demonstrated superior cellular internalization compared to free simvastatin solution, particularly in inflamed alveolar macrophages. unife.it

In one study, SV-NPs exhibited significantly higher cellular internalization rates in inflamed alveolar macrophages, with 1.67 ± 0.5% and 2.16 ± 0.14% internalization after 6 hours and 24 hours of incubation, respectively. In contrast, the free simvastatin solution showed lower internalization rates of 0.29 ± 0.01% and 1.41 ± 0.25% at the same time points. unife.it This enhanced internalization of SV-NPs is thought to be related to electrostatic interactions between the nanoparticles and the cell membrane. unife.it

Table 2: Cellular Internalization Efficacy of Simvastatin Nanoparticles (SV-NPs) vs. Free Simvastatin Solution in Inflamed Alveolar Macrophages

| Formulation | Incubation Time | Cellular Internalization (%) | Reference |

| SV-NPs | 6 hours | 1.67 ± 0.5 | unife.it |

| Free Simvastatin Solution | 6 hours | 0.29 ± 0.01 | unife.it |

| SV-NPs | 24 hours | 2.16 ± 0.14 | unife.it |

| Free Simvastatin Solution | 24 hours | 1.41 ± 0.25 | unife.it |

Nanoparticle formulations also offer the advantage of protecting simvastatin from premature hydrolysis to simvastatin acid before reaching the target cells. This protection is crucial because simvastatin acid, being more hydrophilic, has a reduced ability to passively cross the cell membrane bilayer. unife.it For instance, simvastatin-loaded nanoparticles based on cholic acid-core star-shaped PLGA have shown enhanced cytotoxicity and effective internalization into human breast cancer cells (MDA-MB-231). researchgate.net Similarly, chitosan-tamarind gum polysaccharide polyelectrolyte complex stabilized nanoparticles of simvastatin have demonstrated improved control over the growth of human breast cancer cell lines compared to unconjugated simvastatin. dovepress.com Furthermore, hyaluronic acid-functionalized mesoporous silica (B1680970) nanoparticles loaded with simvastatin have exhibited selective targeting and internalization into inflammatory macrophages. mdpi.com

Pleiotropic Effects of Simvastatin Acid: Research Beyond Cholesterol Regulation

Anti-inflammatory Mechanisms of Simvastatin (B1681759) Acid

Simvastatin acid has been shown to exert potent anti-inflammatory effects through various mechanisms, including the modulation of key inflammatory mediators and pathways. ahajournals.orgnih.gov These properties contribute to its therapeutic potential in conditions with an inflammatory component.

Simvastatin acid has been demonstrated to downregulate the expression of several pro-inflammatory cytokines. nih.gov In studies involving hypercholesterolemic patients, treatment with simvastatin led to a significant decrease in serum levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Furthermore, in vitro experiments with cultured human umbilical vein endothelial cells and peripheral blood mononuclear cells showed that simvastatin, along with other statins, caused a time- and dose-dependent downregulation of cytokine mRNA expression. nih.gov

Research has also indicated that simvastatin can inhibit the production of tumor necrosis factor-alpha (TNF-α) and IL-6 in activated mast cells, suggesting a mechanism that involves inhibiting the de novo synthesis of their transcripts. cancer.gov In mouse models of allergic asthma, simvastatin reduced the mRNA and protein levels of IL-4, IL-13, and TNF-α in lung tissues. nih.gov Similarly, in rheumatoid arthritis patients, simvastatin was found to inhibit the production of IL-6 and IL-8 in interleukin-1β-stimulated synoviocytes. clinexprheumatol.org

| Cytokine | Effect of Simvastatin Acid | Cell/Tissue Type | Reference |

| Interleukin-6 (IL-6) | Decreased expression/production | Circulating monocytes, Endothelial cells, Mast cells, Synoviocytes | nih.govcancer.govclinexprheumatol.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression/production | Mast cells, Lung tissue | nih.govcancer.gov |

| Interleukin-8 (IL-8) | Decreased expression | Circulating monocytes, Endothelial cells, Synoviocytes | nih.govclinexprheumatol.org |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased expression | Circulating monocytes, Endothelial cells | nih.gov |

| Interleukin-4 (IL-4) | Decreased expression | Lung tissue | nih.gov |

| Interleukin-13 (IL-13) | Decreased expression | Lung tissue | nih.gov |

Simvastatin acid influences the expression of adhesion molecules, which are critical for the recruitment of leukocytes to sites of inflammation. Treatment with simvastatin has been shown to reduce the expression of intercellular adhesion molecule-1 (ICAM-1) and its ligand, lymphocyte function-associated antigen-1 (LFA-1), in circulating monocytes. ahajournals.orgnih.gov In vitro studies have confirmed that simvastatin, as well as other statins, can decrease the expression of these adhesion molecules on human umbilical vein endothelial cells (HUVECs). ahajournals.orgnih.gov This inhibitory effect on adhesion molecule expression may contribute to the anti-inflammatory properties of simvastatin by reducing the adhesion and transmigration of leukocytes across the endothelium. ahajournals.orgnih.gov

A systematic review and meta-analysis have further supported these findings, showing that statin treatment, including simvastatin, is associated with a significant reduction in circulating levels of P-Selectin and E-Selectin. mdpi.com

Simvastatin acid has been shown to possess antioxidant properties by reducing markers of oxidative stress. mdpi.com In a study investigating doxorubicin-induced cardiotoxicity, co-treatment with simvastatin significantly reduced the overproduction of both cytosolic and mitochondrial reactive oxygen species (ROS). mdpi.com Another study demonstrated that simvastatin alleviates high uric acid-induced oxidative stress in vascular endothelial cells by activating the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. nih.gov Furthermore, in a model of angiotensin II-induced hypertension, simvastatin prevented the increase in ROS production in both polymorphonuclear leukocytes and aortic segments, and it also decreased circulating markers of lipid and protein peroxidation. ahajournals.org

| Oxidative Stress Marker | Effect of Simvastatin Acid | Model System | Reference |

| Reactive Oxygen Species (ROS) | Decreased production | Doxorubicin-treated H9c2 cells, Angiotensin II-infused rats | mdpi.comahajournals.org |

| Cytosolic ROS | Decreased overproduction | Doxorubicin-treated H9c2 cells | mdpi.com |

| Mitochondrial ROS | Decreased overproduction | Doxorubicin-treated H9c2 cells | mdpi.com |

| Lipid Peroxidation Products (TBARS) | Decreased levels | Angiotensin II-infused rats | ahajournals.org |

| Protein Peroxidation Products (AOPP) | Decreased levels | Angiotensin II-infused rats | ahajournals.org |

Immunomodulatory Pathways and Simvastatin Acid

Simvastatin acid exerts immunomodulatory effects by influencing the function of various immune cells and signaling pathways. nih.gov These effects are multifaceted and can contribute to both the suppression and, in some contexts, the enhancement of immune responses.

Simvastatin acid has been shown to modulate the function of key immune cells such as T-cells and macrophages. It can promote the generation of Foxp3+ T regulatory cells, which play a crucial role in maintaining immune tolerance. nih.gov This effect is mediated through the blockade of the mevalonate (B85504) pathway and is associated with the inhibition of inhibitory Smads that regulate TGF-β signaling. nih.gov

In the context of macrophages, simvastatin has demonstrated anti-inflammatory effects by downregulating the expression of pro-inflammatory genes, including several chemokines and members of the TNF family. oup.com This is partly achieved by upregulating the atheroprotective transcription factor Kruppel-like factor 2 (KLF-2). oup.com However, the effects of statins on macrophages can be complex, with some studies reporting a potential to enhance pro-inflammatory responses under certain conditions. mdpi.com For instance, simvastatin pre-treatment was found to enhance the production of IL-12p40 and TNFα in murine macrophages stimulated with both IFN-γ and Listeria monocytogenes. mdpi.com In the context of mycobacterial infection, simvastatin and its active acid form have been shown to enhance the immune response against Mycobacterium tuberculosis by increasing the percentage of NKT cells, upregulating co-stimulatory molecules on monocytes, and promoting the secretion of IL-1β and IL-12p70. nih.gov

Anticancer Mechanisms and Cellular Fate Modulation by Simvastatin Acid

Emerging evidence suggests that simvastatin acid possesses anticancer properties by modulating various cellular processes involved in tumor development and progression. nih.govamegroups.org These mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, adhesion, and invasion. nih.govoncotarget.com

In endometrial cancer cell lines, simvastatin treatment resulted in G1 cell cycle arrest, induction of apoptosis, DNA damage, and cellular stress. nih.gov It also inhibited the MAPK pathway and had differential effects on the AKT/mTOR pathway. nih.gov Similarly, in ovarian cancer cells, simvastatin was found to inhibit cellular proliferation, induce apoptosis and cell cycle arrest, and block cellular adhesion and invasion, which was associated with the inhibition of the MAPK and AKT/mTOR/S6 pathways. oncotarget.com

The pro-apoptotic effects of simvastatin are often linked to the modulation of the Bcl-2 family of proteins. For example, in osteosarcoma cell lines, simvastatin induced apoptosis by increasing the Bax/Bcl-2 ratio and the cleavage of caspase-3. amegroups.org In endometrial cancer cells, simvastatin decreased the expression of the anti-apoptotic protein BCL-2. nih.gov The anticancer activity of statins is largely attributed to their ability to trigger apoptosis, and the inhibition of the mevalonate pathway is considered a key mechanism behind this pro-apoptotic activity. nih.gov

| Cancer Cell Line | Effect of Simvastatin Acid | Molecular Mechanism | Reference |

| Endometrial Cancer (ECC-1, Ishikawa) | Inhibition of proliferation, G1 cell cycle arrest, Induction of apoptosis, Inhibition of adhesion and invasion | Inhibition of MAPK pathway, Decreased BCL-2 expression | nih.gov |

| Ovarian Cancer (HeyA8, SKOV3) | Inhibition of proliferation, G1 cell cycle arrest, Induction of apoptosis, Inhibition of adhesion and invasion | Inhibition of MAPK and AKT/mTOR/S6 pathways | oncotarget.com |

| Osteosarcoma | Induction of apoptosis | Increased Bax/Bcl-2 ratio, Cleavage of caspase-3 | amegroups.org |

| Breast Cancer (MDA-MB-231) | Inhibition of proliferation, G1/S cell cycle arrest | Downregulation of cyclin D1 and CDK2, Inhibition of NF-κB expression | spandidos-publications.com |

Apoptosis Induction in Malignant Cells

Simvastatin acid has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic effect is a cornerstone of its potential anti-cancer activity. Research indicates that simvastatin acid can trigger apoptosis through the intrinsic mitochondrial pathway. oup.com One of the key mechanisms involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. nih.gov Specifically, studies have demonstrated that simvastatin can upregulate the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the expression of the anti-apoptotic protein Bcl-2 in cancer cells. nih.goviiarjournals.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executive enzymes of apoptosis. oup.comnih.gov For instance, in human lymphoblastoid and myeloma tumor cells, statins have been shown to activate caspases 3 and 9, key mediators of the apoptotic cascade. oup.com This selective induction of apoptosis in malignant cells, with less effect on normal cells, highlights a potential therapeutic window for simvastatin acid in oncology. nih.gov

| Malignant Cell Line | Key Apoptotic Mechanism | Relevant Findings |

| Breast Cancer (MCF-7) | Upregulation of Bax, Downregulation of Bcl-2 | Simvastatin treatment led to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein. nih.gov |

| Colon Cancer (LoVo/Dx) | Increased Bax/Bcl-2 ratio | Combination with oxicam derivatives further decreased Bcl-2 and increased Bax levels. iiarjournals.org |

| Myeloma and Lymphoblastoid cells | Mitochondrial pathway activation | Statins induced the release of Smac/DIABLO from mitochondria and activated caspases 9 and 3. oup.com |

Cell Cycle Regulation and Growth Inhibition

In addition to inducing apoptosis, simvastatin acid exerts anti-proliferative effects by modulating the cell cycle. Numerous studies have reported that simvastatin can arrest cancer cells in the G0/G1 phase of the cell cycle, thereby preventing their progression into the DNA synthesis (S) phase and subsequent mitosis. nih.govcnu.edu.twresearchgate.net This G1 arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. nih.govnih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, specifically CDK4/cyclin D1 and CDK2/cyclin E1, which are essential for the G1/S transition. nih.govcnu.edu.tw Research in hepatocellular carcinoma cells has shown that simvastatin-induced G0/G1 arrest is associated with decreased cyclin D1 expression and increased expression of p21 and p27. nih.gov Furthermore, simvastatin has been found to suppress the expression of key regulatory proteins like Skp2, which is involved in the degradation of p27, leading to its stabilization and accumulation. nih.gov

Metabolic Reprogramming in Malignancy (e.g., Glycolysis, Fatty Acid Synthesis)

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. Simvastatin acid has been shown to interfere with this metabolic reprogramming. A key target is the regulation of lipid metabolism, which is often upregulated in cancer. Sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1, are master transcriptional regulators of fatty acid and cholesterol synthesis and are frequently overexpressed in tumors. nih.govnih.gov Simvastatin has been found to suppress the expression of SREBP-1 in cancer cells. nih.gov By inhibiting the mevalonate pathway, simvastatin not only reduces cholesterol synthesis but also depletes isoprenoid intermediates necessary for the activation of signaling proteins that can influence SREBP activity. This inhibition of SREBP-1 can lead to a decrease in de novo fatty acid synthesis, a critical process for membrane production and signaling in cancer cells. embopress.orgaacrjournals.org

Anti-metastatic and Anti-tumorigenic Potential

The ability of cancer cells to metastasize is a major cause of mortality. Preclinical studies suggest that simvastatin acid possesses anti-metastatic properties. It has been shown to inhibit the migration and invasion of various cancer cells, including those of the breast, lung, and melanoma. nih.govmdpi.com A key mechanism underlying this effect is the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.govnih.gov These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion. Simvastatin has been observed to downregulate the expression of MMP-2 and MMP-9 in malignant tissues. nih.gov In vivo studies using xenograft models have further demonstrated the anti-tumorigenic potential of simvastatin. In models of renal and prostate cancer, simvastatin treatment resulted in reduced tumor growth. plos.orgdoi.org Similarly, in a lung adenocarcinoma patient-derived xenograft (PDX) model, simvastatin demonstrated substantial tumor inhibitory activity. nih.govaacrjournals.org

| Preclinical Model | Cancer Type | Key Findings on Tumor Growth |

| Nude Mice Xenograft | Renal Cancer (A498 cells) | Simvastatin treatment significantly inhibited tumor growth compared to the control group. plos.org |

| Nude Mice Xenograft | Prostate Cancer (PC3 cells) | Simvastatin administration led to a significant reduction in tumor size and weight. doi.org |

| Patient-Derived Xenograft (PDX) | Lung Adenocarcinoma | Simvastatin alone demonstrated substantial tumor inhibitory activity. nih.govaacrjournals.org |

| FLT3/ITD Xenograft Mice | Acute Myeloid Leukemia | Simvastatin treatment significantly reduced tumor size, weight, and volume. researchgate.net |

Synergistic Effects with Antineoplastic Agents

An exciting area of research is the potential for simvastatin acid to enhance the efficacy of conventional chemotherapy drugs. Studies have shown that simvastatin can act synergistically with various antineoplastic agents, including doxorubicin (B1662922) and paclitaxel (B517696). nih.govresearchgate.netnih.gov In breast cancer cells, the combination of simvastatin and doxorubicin resulted in enhanced cytotoxicity compared to either drug alone. nih.gov This synergistic effect was associated with a further decrease in the expression of cell cycle regulatory proteins and an increase in apoptotic markers. nih.gov Similarly, in osteosarcoma models, simvastatin potentiated the inhibitory effect of doxorubicin on both primary tumor growth and metastatic spread. researchgate.netnih.govbohrium.com The combination of simvastatin with paclitaxel has also shown synergistic effects in inhibiting the growth of certain cancer cells. nih.govresearchgate.net This suggests that simvastatin acid could potentially be used as an adjuvant therapy to improve the effectiveness of existing cancer treatments.

Osteogenic Differentiation and Bone Metabolism Research

Beyond its effects on cancer cells, simvastatin acid has been investigated for its potential role in promoting bone formation.

Vascular Biology and Endothelial Function

The pleiotropic effects of simvastatin acid extend significantly to vascular biology and endothelial function, offering protective mechanisms beyond its primary role in cholesterol regulation. These effects are crucial in maintaining vascular homeostasis and preventing the progression of atherosclerotic diseases.

Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation

A key mechanism underlying the vasculoprotective effects of simvastatin acid is its ability to modulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in blood vessels. NO is a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular wall.

Simvastatin acid has been shown to increase the phosphorylation of eNOS at serine residue 1177 (Ser1177), which enhances its enzymatic activity and subsequent NO production. nih.govnih.gov This activation is mediated through multiple signaling pathways. One significant pathway involves the activation of AMP-activated protein kinase (AMPK). nih.govnih.govmdpi.com Studies have shown that simvastatin can increase the phosphorylation of AMPKα, which in turn leads to the phosphorylation of eNOS at Ser1177. nih.govnih.gov Inhibition of AMPK has been demonstrated to prevent the simvastatin-induced increase in eNOS phosphorylation and its functional effects on vascular contractility. nih.govnih.gov

Another critical pathway is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. mdpi.comahajournals.org Simvastatin can activate Akt, which then phosphorylates eNOS, leading to increased NO production. mdpi.comahajournals.org This effect is often linked to the inhibition of small G-proteins like Rho. ahajournals.org

The table below summarizes the key signaling pathways involved in simvastatin acid-mediated eNOS phosphorylation.

| Signaling Pathway | Key Mediators | Outcome |

| AMPK Pathway | AMP-activated protein kinase (AMPK) | Increased phosphorylation of eNOS at Ser1177, leading to enhanced NO production. nih.govnih.gov |

| PI3K/Akt Pathway | Phosphatidylinositol 3-kinase (PI3K), Protein kinase B (Akt) | Activation of Akt, which phosphorylates and activates eNOS, resulting in increased NO bioavailability. mdpi.comahajournals.org |

Angiogenesis Modulation

Simvastatin acid has a complex, dose-dependent effect on angiogenesis, the formation of new blood vessels. ahajournals.orgnih.gov At low, clinically relevant concentrations, simvastatin can promote angiogenesis, which can be beneficial in conditions like ischemia. ahajournals.orgnih.gov This pro-angiogenic effect is mediated by the activation of the PI3K/Akt pathway, which is a crucial regulator of endothelial cell survival, migration, and the formation of capillary-like structures. nih.gov